molecular formula C22H21ClN2O3 B2380213 4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919855-24-6

4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2380213
CAS No.: 919855-24-6
M. Wt: 396.87
InChI Key: GHDXTJCGUDNORM-UHFFFAOYSA-N
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Description

This compound is a coumarin (2H-chromen-2-one) derivative featuring a 7-methyl substituent on the aromatic ring and a 4-(2-chlorophenyl)piperazine moiety connected via a ketone-containing ethyl linker (2-oxoethyl group). The structural components are critical for its physicochemical and biological properties:

  • 7-Methyl group: Enhances lipophilicity and metabolic stability compared to hydroxyl or methoxy substituents .
  • 4-(2-Chlorophenyl)piperazine: A pharmacophore common in antipsychotic and receptor-targeting agents .
  • 2-Oxoethyl linker: Introduces conformational flexibility and hydrogen-bonding capacity for receptor interactions .

Properties

IUPAC Name

4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-15-6-7-17-16(14-22(27)28-20(17)12-15)13-21(26)25-10-8-24(9-11-25)19-5-3-2-4-18(19)23/h2-7,12,14H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDXTJCGUDNORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a 2-chlorophenyl group through nucleophilic substitution reactions.

    Coupling with Chromenone: The substituted piperazine is then coupled with a chromenone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to 4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one exhibit antimicrobial properties, making them candidates for further exploration in treating infections .
  • Anticancer Properties : The chromenone moiety is known for its ability to inhibit enzymes involved in cancer cell proliferation, such as topoisomerase. In vitro studies have shown promising results in reducing cancer cell viability .

Biological Research

Research has focused on understanding the mechanisms of action of this compound:

  • Enzyme Interaction : The piperazine ring can interact with various receptors, potentially modulating their activity. The chromenone moiety may also interact with enzymes or proteins involved in cellular processes, suggesting its role in biochemical pathways related to disease .

Chemical Synthesis

This compound serves as a valuable building block in chemical synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are important in drug development. Its versatility allows for modifications that can enhance biological activity .

Material Science

The compound can be applied in developing new materials:

  • Pharmaceutical Intermediates : It serves as an intermediate in synthesizing pharmaceuticals, contributing to the production of drugs with enhanced efficacy and reduced side effects .

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer properties of derivatives of the compound. Researchers synthesized various analogs and tested their efficacy against several cancer cell lines. The results indicated that specific modifications to the chromenone structure significantly increased cytotoxicity against breast cancer cells, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting that these compounds could be developed into new antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The chromenone moiety may also contribute to the compound’s biological effects by interacting with enzymes or other proteins involved in cellular processes .

Biological Activity

The compound 4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3} with a molecular weight of approximately 348.81 g/mol. The structure consists of a piperazine ring substituted with a 2-chlorophenyl group and a chromenone moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3}
Molecular Weight348.81 g/mol
CAS Number919855-24-6

Synthesis

The synthesis typically involves several steps:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 2-chlorophenyl group through nucleophilic substitution.
  • Coupling with Chromenone : The substituted piperazine is coupled with a chromenone derivative under basic conditions.

This multi-step synthesis allows for the optimization of yield and purity, often employing high-throughput techniques.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the piperazine moiety can effectively inhibit bacterial growth, comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for related compounds suggest potent activity, although they are generally lower than established chemotherapeutic agents such as doxorubicin .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Molecular Targets : The piperazine ring may interact with various receptors, modulating their activity. This interaction could influence pathways involved in cell proliferation and apoptosis.
  • Enzymatic Inhibition : Similar compounds have been shown to inhibit topoisomerase II, crucial for DNA replication and repair, suggesting a potential mechanism for anticancer activity.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several derivatives based on the piperazine structure and evaluated their antimicrobial properties using the tube dilution technique. Compounds derived from this structure demonstrated significant antimicrobial activity against various pathogens .
  • Anticancer Assessment : In a comparative study, derivatives were tested against standard anticancer drugs using the MTT assay. Results indicated that while some derivatives showed promising anticancer activity, they were less effective than established treatments like 5-fluorouracil .

Comparison with Similar Compounds

Structural Features

The compound is compared to similar coumarin-piperazine hybrids (Table 1).

Table 1: Structural Comparison of Coumarin-Piperazine Derivatives

Compound Name (or ID) Coumarin Substituents Piperazine Substituents Linker Type Key Differences Reference
Target Compound 7-methyl 2-chlorophenyl 2-oxoethyl Reference structure
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 6-hydroxy, 7-methyl 3-chlorophenyl Methylene Chlorine at phenyl-3 vs. phenyl-2; hydroxy vs. methyl on coumarin
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 6-chloro, 7-methyl 4-methyl Methylene Chlorine on coumarin; methylpiperazine vs. chlorophenylpiperazine
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 7-hydroxy, 2-trifluoromethyl 4-methyl Methylene Trifluoromethyl and hydroxy on coumarin; methylpiperazine
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one 7-methoxy, 3-phenyl Unsubstituted Propoxy Methoxy and phenyl groups; longer propoxy linker

Pharmacological and Physicochemical Properties

  • Receptor Binding : The 4-(2-chlorophenyl)piperazine moiety is analogous to antipsychotic drugs (e.g., aripiprazole), suggesting dopamine or serotonin receptor affinity .
  • Linker Flexibility : The 2-oxoethyl linker may allow better conformational adaptability than rigid methylene or propoxy linkers, improving target engagement .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:
The synthesis involves coupling a 7-methylcoumarin core with a 2-chlorophenyl-piperazine moiety via a ketone linker. Key steps include:

  • Reagent Selection : Use sodium borohydride for selective reductions and trifluoroacetic acid for deprotection of tert-butyl carbamates .
  • Purification : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane, 3:7 to 1:1) and validate purity via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
  • Yield Optimization : Maintain inert conditions (argon/nitrogen) during nucleophilic substitutions to prevent side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement, focusing on resolving disorder in the piperazine ring (e.g., occupancy ratios of 0.7:0.3 for split positions). Data-to-parameter ratios >15:1 ensure reliability .
  • NMR Analysis : Confirm coupling constants (e.g., J = 2.4 Hz for aromatic protons) and carbamate carbonyl signals at ~155 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ peaks with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

  • Analog Synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl derivatives to assess electronic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using PDB structures of target receptors (e.g., dopamine D2/D3) to predict binding affinities .
  • Bioassay Correlation : Compare IC50_{50} values in receptor-binding assays with computational ΔG values to identify key interactions (e.g., hydrogen bonding with piperazine) .

Advanced: How can crystallographic disorder in the piperazine ring be resolved during refinement?

Answer:

  • Disorder Modeling : In SHELXL, assign partial occupancy to overlapping atoms and apply geometric restraints (e.g., SIMU/DELU) to maintain bond-length consistency .
  • Validation : Check Rint_{\text{int}} values (<0.05) and residual density maps (<0.5 eÅ3^{-3}) post-refinement .
  • Case Example : A study on a related coumarin-piperazine compound resolved disorder by splitting the piperazine ring into two conformers with 60:40 occupancy .

Advanced: How to address contradictions between in vitro binding assays and cellular activity data?

Answer:

  • Orthogonal Assays : Validate receptor binding via surface plasmon resonance (SPR) alongside functional cAMP assays to distinguish antagonism vs. partial agonism .
  • Membrane Permeability : Measure logP values (e.g., shake-flask method) to assess if low cellular activity stems from poor permeability .
  • Control Experiments : Include reference compounds (e.g., clozapine for dopamine receptors) to calibrate assay sensitivity .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : React the free base with HCl or trifluoroacetate to enhance solubility (e.g., >10 mg/mL in pH 4.6 acetate buffer) .
  • Co-solvent Systems : Use cyclodextrin complexes (20% w/v) or PEG-400/water mixtures (30:70) for intravenous formulations .
  • pH Adjustment : Solubility increases at pH <5 due to protonation of the piperazine nitrogen (pKa ~7.5) .

Basic: What analytical methods ensure batch-to-batch consistency in purity?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Retention time: ~12.3 min in 65:35 methanol/buffer (0.1% TFA) .
  • Elemental Analysis : Acceptable C/H/N ranges: ±0.4% of theoretical values (e.g., C: 65.2%, H: 5.1%, N: 8.3%) .

Advanced: How to assess stability under accelerated degradation conditions?

Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH for 24 hrs. Monitor via HPLC for hydrolysis of the ketone linker (>5% degradation indicates instability) .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect chromenone ring oxidation .

Basic: How to detect reactive intermediates during synthesis?

Answer:

  • In Situ FTIR : Track carbonyl stretching (1700–1750 cm1^{-1}) to identify intermediates like α-keto esters .
  • LC-MS : Monitor [M+Na]+^+ adducts of intermediates in real-time (e.g., m/z 435.2 for a tert-butyl-protected precursor) .

Advanced: What crystallographic parameters indicate polymorphism risks?

Answer:

  • Thermal Analysis : Use DSC to detect melting point variations (>2°C differences suggest polymorphs) .
  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 17.8°) to identify new crystal forms .
  • Solvent Screening : Crystallize from 5+ solvent systems (e.g., DMSO, ethanol) to assess habit variability .

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